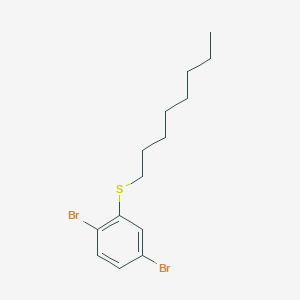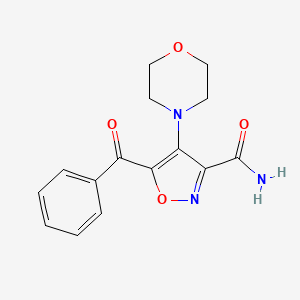
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Isoxazole derivatives, including this compound, have potential therapeutic applications, such as in the development of anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the functional groups attached to the isoxazole ring.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-piperidinyl)-
- 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-pyrrolidinyl)-
- 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-piperazinyl)-
Uniqueness
What sets 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- apart is the presence of the morpholine ring, which can impart unique chemical and biological properties. The morpholine ring can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
647862-53-1 |
|---|---|
Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
5-benzoyl-4-morpholin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c16-15(20)11-12(18-6-8-21-9-7-18)14(22-17-11)13(19)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,16,20) |
InChI Key |
QXMQSIGANLGELN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(ON=C2C(=O)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)
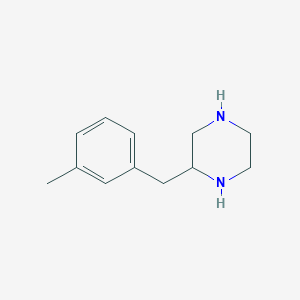
![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)
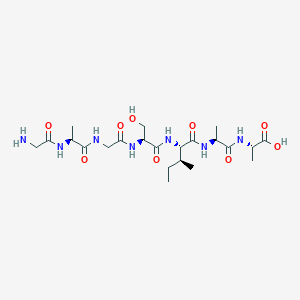
![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
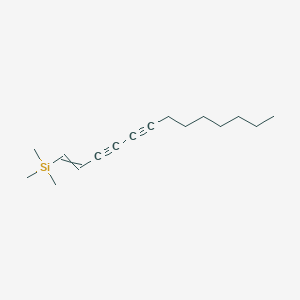
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
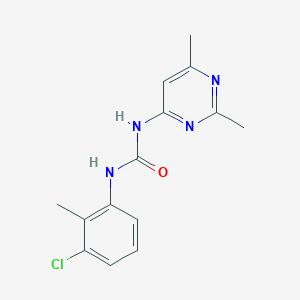
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
